molecular formula C18H15ClN4O B13579214 N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide

Cat. No.: B13579214
M. Wt: 338.8 g/mol
InChI Key: WVVUNYXUCJYBCJ-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a phenyl group, and a cyclopropane carboxamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the triazole ring, followed by chlorination to introduce the chlorine atom at the 5-position . The phenylcyclopropane carboxamide moiety can be synthesized through a Friedel-Crafts acylation reaction involving phenylcyclopropane and an appropriate acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide is unique due to its combination of a triazole ring, a phenyl group, and a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H15ClN4O/c19-14-6-7-16(23-12-20-11-21-23)15(10-14)22-17(24)18(8-9-18)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,22,24)

InChI Key

WVVUNYXUCJYBCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)N4C=NC=N4

Origin of Product

United States

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